REACTION_CXSMILES
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[Cl:1][C:2]1[CH:8]=[C:7]([Cl:9])[C:6]([CH3:10])=[CH:5][C:3]=1[NH2:4].Cl[C:12](OC(Cl)(Cl)Cl)=[O:13]>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:8]=[C:7]([Cl:9])[C:6]([CH3:10])=[CH:5][C:3]=1[N:4]=[C:12]=[O:13]
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Name
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|
Quantity
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3.43 g
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Type
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reactant
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Smiles
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ClC1=C(N)C=C(C(=C1)Cl)C
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Name
|
|
Quantity
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3.5 g
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Type
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reactant
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Smiles
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ClC(=O)OC(Cl)(Cl)Cl
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Name
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Quantity
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50 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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ClC1=C(C=C(C(=C1)Cl)C)N=C=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 107.9% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |